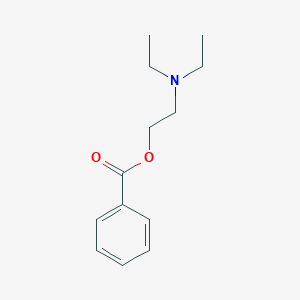

2-(Diethylamino)ethyl benzoate

Description

Properties

CAS No. |

2572-39-6 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

2-(diethylamino)ethyl benzoate |

InChI |

InChI=1S/C13H19NO2/c1-3-14(4-2)10-11-16-13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |

InChI Key |

GEVPHAFTDXTZHY-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=CC=C1 |

Other CAS No. |

2572-39-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Diethylamino)ethyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)ethyl benzoate (B1203000), with the CAS number 2572-39-6, is an organic compound that belongs to the class of amino esters. Structurally, it is the ester formed from benzoic acid and 2-(diethylamino)ethanol. This compound is of interest to researchers in various fields, including medicinal chemistry and drug development, due to its structural similarity to local anesthetics like procaine. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and toxicological profile, presenting data in a structured and accessible format for scientific professionals.

Chemical and Physical Properties

2-(Diethylamino)ethyl benzoate is a tertiary amine and a benzoate ester. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-(Diethylamino)ethyl benzoate | |

| Synonyms | Benzoic acid, 2-(diethylamino)ethyl ester; Ethanol (B145695), 2-diethylamino-, benzoate | [1] |

| CAS Number | 2572-39-6 | |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 221.30 g/mol | [2] |

| Density | 1.019 g/cm³ | |

| Boiling Point | 304.8 °C at 760 mmHg | |

| Refractive Index | 1.509 | |

| LogP (Octanol-Water) | 2.8 (predicted) | [2] |

| Solubility | Low in water (<1 mg/mL at 25°C), highly soluble in organic solvents like ethanol (>100 mg/mL) and dichloromethane.[2] | |

| pKa | ~9.5 (predicted for the tertiary amine) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-(diethylamino)ethyl benzoate.

Infrared (IR) Spectroscopy

The IR spectrum of a closely related compound, ethyl 2-(diethylamino)benzoate, shows characteristic absorption bands which are expected to be very similar for 2-(diethylamino)ethyl benzoate:

-

1725 cm⁻¹: Strong absorption corresponding to the C=O stretching of the ester group.[2]

-

1220 cm⁻¹: Strong absorption indicating the C-O stretching of the ester group.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

δ 7.40–7.80 (m, 4H): Aromatic protons of the benzoate ring.[2]

-

δ 3.45 (q, 4H, J = 7.0 Hz): Methylene (B1212753) protons of the N-ethyl groups (-N(CH₂CH₃)₂).[2]

-

δ 1.25 (t, 3H, J = 7.1 Hz): Methyl protons of the N-ethyl groups (-N(CH₂CH₃)₂).[2]

For 2-(diethylamino)ethyl benzoate, one would expect additional signals for the ethyl ester group's methylene and methyl protons.

Synthesis of 2-(Diethylamino)ethyl Benzoate

The synthesis of 2-(diethylamino)ethyl benzoate can be achieved through several routes. Two common methods are outlined below.

Method 1: Esterification of Benzoic Acid with 2-(Diethylamino)ethanol

This is a direct and common method for synthesizing esters.

Reaction:

References

A Technical Guide to 2-(Diethylamino)ethyl Benzoate

CAS Number: 2572-39-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(diethylamino)ethyl benzoate (B1203000), a chemical compound of interest in pharmaceutical research and development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and discusses its potential applications and mechanism of action based on its structural similarity to known local anesthetics.

Chemical and Physical Properties

2-(Diethylamino)ethyl benzoate is an ester of benzoic acid and 2-(diethylamino)ethanol (B1670525). Its physicochemical properties are crucial for its handling, formulation, and biological activity. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 2572-39-6 | [1] |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 221.3 g/mol | [1] |

| Boiling Point | 140-142 °C @ 0.15 Torr | |

| Density | 1.019 g/cm³ (predicted) | |

| Solubility | Soluble in water, DMSO | |

| Appearance | White Powder (for the hydrochloride salt) |

Experimental Protocols

Synthesis of 2-(Diethylamino)ethyl Benzoate via Fischer Esterification

A common method for the synthesis of 2-(diethylamino)ethyl benzoate is the Fischer esterification of benzoic acid with 2-(diethylamino)ethanol, using a strong acid catalyst.

Materials:

-

Benzoic acid

-

2-(Diethylamino)ethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous ethanol (B145695) (solvent)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask, dissolve benzoic acid in a slight excess of anhydrous ethanol.

-

Add 2-(diethylamino)ethanol to the flask. The molar ratio of benzoic acid to 2-(diethylamino)ethanol should be approximately 1:1.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as this may produce carbon dioxide gas.

-

Wash the organic layer with brine (saturated sodium chloride solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 2-(diethylamino)ethyl benzoate.

-

The crude product can be further purified by vacuum distillation.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of 2-(diethylamino)ethyl benzoate can be confirmed using GC-MS. The following is a general protocol that can be adapted for this compound, based on methods for similar local anesthetics.[2][3]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A nonpolar capillary column (e.g., DB-1 or equivalent).

GC Conditions:

-

Injection Port Temperature: 250 °C[2]

-

Carrier Gas: Helium[2]

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[2]

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z ratio (e.g., 50-400 amu) to capture the molecular ion and characteristic fragments.

Sample Preparation:

-

Dissolve a small amount of the synthesized 2-(diethylamino)ethyl benzoate in a suitable volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Inject an appropriate volume of the solution into the GC-MS system.

Data Analysis:

-

The retention time from the gas chromatogram will be characteristic of the compound under the specific GC conditions.

-

The mass spectrum will show the molecular ion peak (M+) and a fragmentation pattern that can be used to confirm the structure of 2-(diethylamino)ethyl benzoate.

Potential Applications in Drug Development

2-(Diethylamino)ethyl benzoate is structurally similar to procaine (B135) (2-(diethylamino)ethyl 4-aminobenzoate), a well-known local anesthetic.[4] This suggests that it may also possess local anesthetic properties. Its primary application is likely as a pharmaceutical intermediate in the synthesis of more complex drug molecules. The diethylaminoethyl ester moiety is a common feature in many pharmacologically active compounds, contributing to their solubility and ability to interact with biological targets.[5]

Mechanism of Action: A Procaine Analog

Given its structural similarity to procaine, the mechanism of action of 2-(diethylamino)ethyl benzoate as a potential local anesthetic is likely the blockade of voltage-gated sodium channels in neuronal membranes.[6][7] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials, thereby blocking the transmission of pain signals.[6][7]

Visualizations

Below are diagrams illustrating key concepts related to 2-(diethylamino)ethyl benzoate.

Caption: General workflow for the synthesis of 2-(diethylamino)ethyl benzoate.

Caption: Proposed mechanism of action via sodium channel blockade.

References

- 1. GSRS [precision.fda.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Simultaneous determination of local anesthetics including ester-type anesthetics in human plasma and urine by gas chromatography-mass spectrometry with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. partone.litfl.com [partone.litfl.com]

- 7. emedicine.medscape.com [emedicine.medscape.com]

An In-depth Technical Guide to 2-(Diethylamino)ethyl benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)ethyl benzoate (B1203000) is an organic chemical compound belonging to the class of benzoate esters. It is structurally characterized by a benzoic acid core esterified with a 2-(diethylamino)ethanol (B1670525) moiety. This molecule serves as a versatile intermediate in organic synthesis and is of interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and its analytical characterization.

Molecular Structure and Identification

2-(Diethylamino)ethyl benzoate is comprised of a benzene (B151609) ring attached to an ethyl ester group, which in turn is substituted with a diethylamino functional group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(diethylamino)ethyl benzoate |

| CAS Number | 2572-39-6[1][2] |

| Molecular Formula | C13H19NO2[1][3] |

| SMILES | CCN(CC)CCOC(=O)c1ccccc1[3] |

| InChI | InChI=1S/C13H19NO2/c1-3-14(4-2)10-11-16-13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3[3] |

Physicochemical Properties

A summary of the key physicochemical properties of 2-(diethylamino)ethyl benzoate is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 221.30 g/mol | [3][4] |

| Boiling Point | 304.8 °C at 760 mmHg | [1][2] |

| Density | 1.019 g/cm³ | [1][2] |

| Refractive Index | 1.509 | [1][2] |

| LogP (Octanol-Water) | 2.18520 | [1] |

| Solubility | Poorly soluble in water, soluble in organic solvents like ethanol (B145695) and dichloromethane.[4] | [4] |

Synthesis of 2-(Diethylamino)ethyl benzoate

The most common and straightforward method for the synthesis of 2-(diethylamino)ethyl benzoate is the Fischer esterification of benzoic acid with 2-(diethylamino)ethanol in the presence of a strong acid catalyst, typically sulfuric acid.

Experimental Protocol: Fischer Esterification

Materials:

-

Benzoic acid

-

2-(Diethylamino)ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve benzoic acid (1.0 equivalent) in a minimal amount of a suitable solvent like toluene.

-

Add 2-(diethylamino)ethanol (1.1 equivalents) to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid. Check the aqueous layer with pH paper to ensure it is basic.

-

Separate the organic layer and wash it sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude 2-(diethylamino)ethyl benzoate.

-

The crude product can be further purified by vacuum distillation.

Spectroscopic Characterization

The identity and purity of the synthesized 2-(diethylamino)ethyl benzoate can be confirmed using various spectroscopic techniques. While a comprehensive set of publicly available spectra for this specific compound is limited, the expected spectral data are outlined below based on its chemical structure and data from closely related compounds.

Table 3: Spectroscopic Data

| Technique | Expected Peaks |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoate group, the methylene (B1212753) protons of the ethyl ester and the diethylamino groups, and the methyl protons of the diethylamino groups. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and diethylamino groups. |

| IR Spectroscopy | A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group, and C-O stretching bands. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 221, along with characteristic fragmentation patterns. |

Biological Activity and Mechanism of Action

It is important to distinguish 2-(diethylamino)ethyl benzoate from its well-known structural analog, 2-(diethylamino)ethyl p-aminobenzoate, commonly known as procaine. Procaine is a local anesthetic that functions by blocking sodium channels in nerve membranes.

Currently, there is limited publicly available scientific literature detailing a specific biological signaling pathway or a well-defined mechanism of action for 2-(diethylamino)ethyl benzoate. Its primary role in the scientific literature is as a chemical intermediate for the synthesis of more complex molecules. Researchers investigating this compound for potential biological activity should consider its structural similarity to other pharmacologically active benzoate esters, while undertaking novel and thorough investigations.

Workflow and Logical Relationships

The following diagrams illustrate the molecular structure and a typical workflow for the synthesis and characterization of 2-(diethylamino)ethyl benzoate.

Caption: Molecular structure of 2-(diethylamino)ethyl benzoate.

Caption: Synthesis and characterization workflow.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-(Diethylamino)ethyl Benzoate (B1203000)

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(diethylamino)ethyl benzoate, a tertiary amine ester with applications in organic synthesis and as a structural analog to various pharmaceutical compounds. This document details two core synthetic strategies: the direct acid-catalyzed Fischer-Speier esterification and the acylation of 2-(diethylamino)ethanol (B1670525) with benzoyl chloride. It includes detailed experimental protocols, comparative analysis of the methodologies, and expected analytical data for product characterization. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to aid in comprehension and reproducibility.

Introduction

2-(Diethylamino)ethyl benzoate is an organic chemical compound featuring a benzoate ester linked to a diethylamino functional group. Its structure is foundational to a class of compounds used as local anesthetics, such as Procaine (2-(diethylamino)ethyl 4-aminobenzoate), although it lacks the para-amino group of Procaine. The tertiary amine moiety imparts basicity, allowing for the formation of hydrochloride salts to improve solubility in aqueous media. Understanding its synthesis is crucial for the development of new derivatives and for researchers in medicinal chemistry and materials science. This guide will focus on the most practical and widely applicable laboratory-scale synthesis routes.

Physicochemical Properties

The fundamental properties of the target compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 221.30 g/mol | [1] |

| Appearance | Colorless Liquid (predicted) | Inferred |

| Boiling Point | ~285-290°C (estimated) | Analogous to[2] |

| Solubility | Low in water; soluble in organic solvents (ether, ethanol, dichloromethane) | Inferred from[2] |

Core Synthesis Pathways

Two primary strategies are employed for the synthesis of 2-(diethylamino)ethyl benzoate. The choice between them typically depends on the availability of starting materials, desired yield, and purity requirements.

-

Pathway I: Fischer-Speier Esterification: An acid-catalyzed equilibrium reaction between benzoic acid and 2-(diethylamino)ethanol.

-

Pathway II: Acylation with Benzoyl Chloride: A non-reversible reaction between the highly reactive benzoyl chloride and 2-(diethylamino)ethanol, often performed in the presence of a base.

// Starting Materials BenzoicAcid [label="Benzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; BenzoylChloride [label="Benzoyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; DEAE [label="2-(Diethylamino)ethanol", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate steps/conditions Fischer [label="Pathway I:\nFischer Esterification", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#34A853"]; Acylation [label="Pathway II:\nAcylation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335"];

// Product Product [label="2-(Diethylamino)ethyl\nbenzoate", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections BenzoicAcid -> Fischer [dir=none]; DEAE -> Fischer [label="+"]; Fischer -> Product [label=" H₂SO₄ (cat.)\n Reflux\n (Reversible)", color="#34A853"];

BenzoylChloride -> Acylation [dir=none]; DEAE -> Acylation [label="+"]; Acylation -> Product [label=" Base (e.g., K₂CO₃)\n Anhydrous Ether\n (Irreversible)", color="#EA4335"]; } /dot

Caption: Overview of the two primary synthesis routes.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway I: Fischer Esterification | Pathway II: Acylation with Benzoyl Chloride |

| Starting Materials | Benzoic acid, 2-(diethylamino)ethanol | Benzoyl chloride, 2-(diethylamino)ethanol |

| Reagent Cost/Hazard | Benzoic acid is inexpensive and stable. | Benzoyl chloride is more expensive, corrosive, and moisture-sensitive. |

| Reaction Type | Equilibrium | Irreversible Nucleophilic Acyl Substitution |

| Catalyst/Reagents | Strong acid (e.g., H₂SO₄) | Stoichiometric base (e.g., K₂CO₃, Pyridine) |

| Typical Yield | 70-85% (can be driven higher with excess alcohol)[3] | 68-90%[4] |

| Advantages | Uses cheaper, more stable starting materials. | High yield, rapid, and irreversible reaction.[4] |

| Limitations | Reversible reaction requires shifting equilibrium (e.g., excess reagent or water removal). | Generates stoichiometric amounts of salt byproduct; starting acid chloride is hazardous. |

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This protocol is adapted from standard Fischer esterification procedures.[5][6]

Materials:

-

Benzoic acid (1.0 eq)

-

2-(Diethylamino)ethanol (3.0-4.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

-

Diethyl ether or Dichloromethane (B109758) (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (Brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzoic acid and a 3- to 4-fold molar excess of 2-(diethylamino)ethanol.

-

Slowly and with caution, add the catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel containing deionized water.

-

Extract the aqueous phase with diethyl ether or dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield a colorless liquid.

Protocol 2: Acylation with Benzoyl Chloride

This protocol is based on the method described by Ogata et al.[4]

Materials:

-

2-(Diethylamino)ethanol (1.0 eq)

-

Benzoyl chloride (1.0 eq)

-

Potassium carbonate (K₂CO₃, anhydrous, 1.5 eq) or Magnesium turnings (1.0 eq)

-

Anhydrous diethyl ether

-

Deionized water

Procedure:

-

Set up a three-necked round-bottom flask with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer under an inert atmosphere (e.g., Nitrogen).

-

Add 2-(diethylamino)ethanol, anhydrous potassium carbonate, and anhydrous diethyl ether to the flask.

-

Dissolve benzoyl chloride in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the benzoyl chloride solution dropwise to the stirred mixture over 30 minutes. The reaction is exothermic. Maintain a gentle reflux if necessary.

-

After the addition is complete, continue stirring the mixture at a gentle reflux for 3-5 hours.[4]

-

Cool the reaction to room temperature and quench by slowly adding deionized water to dissolve the potassium salts.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Wash the organic layer with deionized water, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to obtain the final product. A yield of approximately 77% can be expected with this method.[4]

Caption: A typical experimental workflow for product isolation.

Product Characterization

While primary spectra for 2-(diethylamino)ethyl benzoate are not widely published, its characteristics can be reliably predicted based on its structure and data from closely related analogs like 2-(dimethylamino)ethyl benzoate and ethyl benzoate.[7][8][9]

| Technique | Predicted Data / Observation |

| ¹H NMR | Aromatic Protons: Multiplets at ~8.0 ppm (ortho to C=O) and ~7.4-7.6 ppm (meta, para). Ester Methylene (-O-CH₂-): Triplet at ~4.4 ppm. Amine Methylene (-CH₂-N): Triplet at ~2.8 ppm. N-Ethyl Methylene (-N-CH₂-): Quartet at ~2.6 ppm. N-Ethyl Methyl (-CH₃): Triplet at ~1.1 ppm. |

| IR Spectroscopy | C=O Stretch (Ester): Strong, sharp absorption at ~1715-1725 cm⁻¹. C-O Stretch (Ester): Strong absorption at ~1270 cm⁻¹. C-H Stretch (Aromatic): Absorption band >3000 cm⁻¹. C-H Stretch (Aliphatic): Absorption bands <3000 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): Peak at m/z = 221. Major Fragments: • m/z = 105 (Benzoyl cation, [C₆H₅CO]⁺) • m/z = 86 (Diethylaminoethyl fragment, [CH₂=N(CH₂CH₃)₂]⁺) |

References

- 1. GSRS [precision.fda.gov]

- 2. Ethyl 2-(diethylamino)benzoate (94023-76-4) for sale [vulcanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. studylib.net [studylib.net]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. 2-(Dimethylamino)ethyl benzoate (2208-05-1) 1H NMR [m.chemicalbook.com]

- 8. Ethyl benzoate(93-89-0) IR Spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-(Diethylamino)ethyl benzoate (Procaine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diethylamino)ethyl benzoate (B1203000), commonly known as procaine (B135), is a prototypical ester-type local anesthetic that has been in clinical use for over a century. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes, thereby preventing the generation and propagation of action potentials and resulting in a transient and localized loss of sensation. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of procaine, its pharmacokinetics, and the role of its metabolites. Detailed experimental protocols for key assays and quantitative pharmacological data are presented to serve as a resource for researchers in pharmacology and drug development.

Introduction

Procaine, first synthesized in 1905, serves as a foundational molecule in the study of local anesthesia.[1] Structurally, it is an amino ester composed of a lipophilic aromatic ring (p-aminobenzoic acid) and a hydrophilic tertiary amine, connected by an ester linkage.[2] This amphipathic nature is crucial for its anesthetic activity, allowing it to traverse the neuronal membrane and access its target site. While newer local anesthetics with improved potency and duration of action have been developed, procaine remains a valuable tool for understanding the fundamental principles of sodium channel blockade and local anesthesia.

Core Mechanism of Action: Sodium Channel Blockade

The principal pharmacological effect of procaine is the reversible blockade of voltage-gated sodium channels (VGSCs) in the membranes of excitable cells, such as neurons.[3] By inhibiting the influx of sodium ions, procaine increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential, ultimately leading to a failure to generate an action potential.[4]

State-Dependent Binding

Procaine exhibits a state-dependent affinity for VGSCs, binding with higher affinity to the open and inactivated states of the channel compared to the resting state.[5][6] This property is central to the "modulated receptor hypothesis," which posits that the conformational state of the channel modulates the binding affinity of the local anesthetic.[7] The ionized form of procaine is believed to bind to a receptor site within the inner pore of the sodium channel, accessible primarily when the channel is in the open state.[5]

Use-Dependent Blockade

A direct consequence of state-dependent binding is the phenomenon of use-dependent (or phasic) blockade.[8] With repetitive stimulation of a nerve fiber, a greater proportion of sodium channels will be in the open and inactivated states, leading to an accumulation of procaine-bound channels and a progressive enhancement of the nerve block. This is a characteristic feature of many Class I antiarrhythmic drugs and local anesthetics.

Quantitative Pharmacological Data

The following tables summarize key quantitative parameters related to the pharmacological activity of procaine and its primary metabolite, diethylaminoethanol (DEAE).

Table 1: Inhibitory Concentrations (IC50) of Procaine on Ion Channels

| Ion Channel | Preparation | IC50 (µM) | Reference |

| Voltage-gated Sodium Channel | Enzymatically dissociated sciatic nerve fibers (Xenopus laevis) | 60 | [9] |

| Voltage-gated Potassium Channel | Enzymatically dissociated sciatic nerve fibers (Xenopus laevis) | 6302 | [9] |

Table 2: Inhibitory Concentrations (IC50) of Procaine and Diethylaminoethanol (DEAE) on Compound Action Potentials

| Compound | pH | IC50 (mM) | Preparation | Reference |

| Procaine | 7.4 | 1.1 | Excised, desheathed frog and rat sciatic nerves | [10] |

| Procaine | 9.2 | 0.15 | Excised, desheathed frog and rat sciatic nerves | [10] |

| DEAE | 7.4 | 70 | Excised, desheathed frog and rat sciatic nerves | [10] |

| DEAE | 9.2 | 4 | Excised, desheathed frog and rat sciatic nerves | [10] |

Pharmacokinetics and Metabolism

Procaine is characterized by a rapid onset and short duration of action. Its metabolism is a key determinant of its pharmacokinetic profile.

Hydrolysis by Pseudocholinesterase

Procaine is rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase (also known as butyrylcholinesterase) into two primary metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[2][8] This rapid metabolism is responsible for its short plasma half-life and limits its systemic toxicity.

Table 3: Kinetic Parameters for Procaine Hydrolysis by Pseudocholinesterase

| Genotype of Pseudocholinesterase | Michaelis-Menten Constant (Km) (µM) | Maximal Reaction Velocity (Vmax) (nmol/min/ml serum) | Reference |

| Homozygous Typical | 5.0 | 18.6 ± 0.9 | [11] |

| Heterozygous | 6.2 | Similar to typical | [11] |

| Homozygous Atypical | 14.7 | Similar to typical | [11] |

Pharmacological Activity of Metabolites

-

Diethylaminoethanol (DEAE): This metabolite exhibits weak local anesthetic activity, contributing to the overall pharmacological effect of procaine, particularly with large doses or prolonged infusions.[10]

-

Para-aminobenzoic acid (PABA): PABA does not possess local anesthetic properties.[10] However, it can have its own biological effects, including antioxidant and neuroprotective properties.[1][12] PABA is also known to be the component responsible for allergic reactions to procaine in susceptible individuals.[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Recording

This protocol provides a methodology for measuring the effect of procaine on voltage-gated sodium currents in cultured neurons.

Objective: To determine the concentration-dependent inhibition of voltage-gated sodium currents by procaine.

Materials:

-

Cultured neurons (e.g., dorsal root ganglion neurons)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass micropipettes (resistance of 3-5 MΩ)

-

External (extracellular) solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). The use of Cesium Fluoride (CsF) helps to block potassium channels.

-

Procaine hydrochloride stock solution (e.g., 100 mM in deionized water).

Procedure:

-

Cell Preparation: Plate cultured neurons on coverslips suitable for microscopy and patch-clamp recording.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with neurons in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

-

Gigaohm Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage-Clamp Protocol: Clamp the membrane potential at a holding potential of -80 mV. To elicit sodium currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).

-

Baseline Recording: Record stable baseline sodium currents in the control external solution.

-

Drug Application: Perfuse the recording chamber with external solutions containing various concentrations of procaine.

-

Data Acquisition: Record sodium currents at each procaine concentration using the same voltage-step protocol.

-

Data Analysis: Measure the peak inward sodium current at each concentration and normalize it to the control current. Plot the normalized current as a function of procaine concentration and fit the data to a Hill equation to determine the IC50 value.

Quantification of Procaine and Metabolites in Plasma by HPLC

This protocol outlines a method for the simultaneous determination of procaine and its primary metabolite, PABA, in plasma samples.

Objective: To quantify the concentrations of procaine and PABA in plasma for pharmacokinetic studies.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detection.

-

C18 reverse-phase column.

-

Mobile phase: e.g., 30 mM potassium dihydrogen phosphate (B84403) buffer (with 0.16% triethylamine, pH adjusted to 4.9 with phosphoric acid) and acetonitrile (B52724) (63/37, v/v).[13]

-

Plasma samples.

-

Internal standard (e.g., carbamazepine).[13]

-

Anticholinesterase agent (e.g., neostigmine (B1678181) methylsulfate) to prevent ex vivo hydrolysis of procaine.[13]

-

Extraction solvent (e.g., ethyl ether).[13]

Procedure:

-

Sample Preparation: To a 500 µL plasma sample in an ice-water bath, add the internal standard and an anticholinesterase agent.

-

Alkalinization: Alkalinize the plasma sample with sodium hydroxide.

-

Liquid-Liquid Extraction: Perform liquid-liquid extraction with an appropriate organic solvent like ethyl ether.

-

Evaporation and Reconstitution: Separate the organic layer, evaporate it to dryness, and reconstitute the residue in the mobile phase.

-

HPLC Analysis: Inject the reconstituted sample into the HPLC system.

-

Detection: Monitor the eluent at appropriate wavelengths for the detection of procaine and PABA (e.g., 290 nm and 210 nm).[13]

-

Quantification: Construct calibration curves for procaine and PABA using standards of known concentrations. Determine the concentrations in the plasma samples by comparing their peak areas (or heights) to the calibration curves.

Visualizations

Signaling Pathway of Procaine Action

Caption: Signaling pathway illustrating the state-dependent blockade of voltage-gated sodium channels by procaine.

Experimental Workflow for Patch-Clamp Analysis

Caption: Experimental workflow for determining the IC50 of procaine on voltage-gated sodium channels using patch-clamp electrophysiology.

Metabolic Pathway of Procaine

Caption: The metabolic hydrolysis of procaine by plasma pseudocholinesterase into its primary metabolites.

Conclusion

2-(Diethylamino)ethyl benzoate (procaine) serves as a quintessential model for understanding the mechanism of local anesthetics. Its primary action is the state- and use-dependent blockade of voltage-gated sodium channels, a process that has been extensively characterized through electrophysiological studies. The rapid enzymatic hydrolysis of procaine dictates its short duration of action and gives rise to metabolites with their own distinct pharmacological profiles. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of pharmacology and drug development, facilitating further investigation into the nuanced mechanisms of local anesthesia and the development of novel therapeutic agents.

References

- 1. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 2. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Scn4b regulates the hypnotic effects of ethanol and other sedative drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of procaine in equine plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. explorationpub.com [explorationpub.com]

- 13. Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(Diethylamino)ethyl Benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(diethylamino)ethyl benzoate (B1203000), a key organic compound with applications in pharmaceuticals and organic synthesis. Understanding its solubility in various organic solvents is crucial for process development, formulation, and purification. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of 2-(diethylamino)ethyl benzoate, also known as procaine (B135) base, varies across different organic solvents. The following table summarizes the available quantitative solubility data. It is important to note that solubility is temperature-dependent, and the provided data should be considered in the context of the specified conditions.

| Solvent | Temperature (°C) | Solubility |

| Water | 30 | 0.945 g/100 mL[1][2] |

| Acetone | Not Specified | 23.6 g/100 mL |

| Ethanol | Not Specified | Soluble |

| Methanol | Not Specified | Slightly Soluble[2] |

| Diethyl Ether | Not Specified | Soluble[1] |

| Chloroform | Not Specified | Soluble[1] |

| Benzene | Not Specified | Soluble[1] |

| Dichloromethane | Not Specified | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[2] |

Note: The terms "Soluble" and "Slightly Soluble" are qualitative descriptors from various sources. Precise quantitative data for these solvents at specified temperatures is limited in publicly available literature.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is the gold standard for determining the equilibrium solubility of a solid in a solvent.[3] The following is a detailed methodology for this procedure, adaptable for determining the solubility of 2-(diethylamino)ethyl benzoate in various organic solvents.

Principle

A saturated solution of the solute (2-(diethylamino)ethyl benzoate) is prepared by agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment

-

2-(Diethylamino)ethyl benzoate (pure solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation.

-

Addition of Solute: Add an excess amount of solid 2-(diethylamino)ethyl benzoate to a glass vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Addition of Solvent: Accurately add a known volume or mass of the organic solvent to the vial containing the solute.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to settle. It is critical to maintain the temperature of the solution during this step.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. The filter material should be compatible with the organic solvent used.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of 2-(diethylamino)ethyl benzoate.

-

Calculation: Calculate the solubility of 2-(diethylamino)ethyl benzoate in the organic solvent, expressed in units such as g/100 mL, mg/mL, or mol/L, taking into account the dilution factor.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes, including synthesis, purification, and formulation. The following diagram, generated using the DOT language, illustrates a logical workflow for selecting a suitable organic solvent for 2-(diethylamino)ethyl benzoate based on solubility requirements.

Caption: Workflow for organic solvent selection based on solubility.

This guide provides a foundational understanding of the solubility of 2-(diethylamino)ethyl benzoate in organic solvents. For critical applications, it is recommended to perform experimental verification of solubility under the specific conditions of your process.

References

Spectroscopic Characterization of 2-(Diethylamino)ethyl benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Diethylamino)ethyl benzoate (B1203000), a compound of interest in pharmaceutical research and development. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Furthermore, it outlines detailed experimental protocols for the acquisition of such spectra, serving as a valuable resource for laboratory practice.

Core Spectroscopic Data

The following sections present the predicted spectroscopic data for 2-(Diethylamino)ethyl benzoate. This data is crucial for the structural elucidation and quality control of the compound.

1H NMR (Proton NMR) Data

Table 1: Predicted 1H NMR Chemical Shifts for 2-(Diethylamino)ethyl benzoate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.03 | Doublet of doublets | 2H | Aromatic C-H (ortho to C=O) |

| 7.54 | Triplet of triplets | 1H | Aromatic C-H (para to C=O) |

| 7.43 | Triplet of doublets | 2H | Aromatic C-H (meta to C=O) |

| 4.38 | Triplet | 2H | O-CH2 -CH2-N |

| 2.91 | Triplet | 2H | O-CH2-CH2 -N |

| 2.65 | Quartet | 4H | N-(CH2 -CH3)2 |

| 1.08 | Triplet | 6H | N-(CH2-CH3 )2 |

Predicted in CDCl3 solvent.

13C NMR (Carbon-13 NMR) Data

Table 2: Predicted 13C NMR Chemical Shifts for 2-(Diethylamino)ethyl benzoate

| Chemical Shift (ppm) | Carbon Type | Assignment |

| 166.5 | C | C=O (Ester carbonyl) |

| 132.8 | CH | Aromatic C-H (para) |

| 130.3 | C | Aromatic C (ipso to C=O) |

| 129.5 | CH | Aromatic C-H (ortho) |

| 128.3 | CH | Aromatic C-H (meta) |

| 63.2 | CH2 | O-CH2 -CH2-N |

| 51.0 | CH2 | O-CH2-CH2 -N |

| 47.7 | CH2 | N-CH2 -CH3 |

| 12.2 | CH3 | N-CH2-CH3 |

Predicted in CDCl3 solvent.

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for 2-(Diethylamino)ethyl benzoate

| Wavenumber (cm-1) | Intensity | Functional Group Assignment |

| 3060-3030 | Medium | Aromatic C-H stretch |

| 2970-2850 | Strong | Aliphatic C-H stretch |

| 1720 | Strong | C=O stretch (Ester) |

| 1600, 1480 | Medium-Weak | C=C stretch (Aromatic ring) |

| 1270 | Strong | C-O stretch (Ester) |

| 1100 | Strong | C-N stretch |

MS (Mass Spectrometry) Data

Table 4: Predicted Mass Spectrometry Fragmentation for 2-(Diethylamino)ethyl benzoate

| m/z | Relative Intensity (%) | Proposed Fragment |

| 221 | 40 | [M]+ (Molecular Ion) |

| 122 | 100 | [C6H5COOH]+ |

| 105 | 85 | [C6H5CO]+ |

| 86 | 95 | [N(CH2CH3)2CH2]+ |

| 77 | 60 | [C6H5]+ |

| 72 | 50 | [N(CH2CH3)2]+ |

Predicted under Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2-(Diethylamino)ethyl benzoate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1H NMR Acquisition:

-

The 1H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

-

The acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and 16 scans.

-

The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

3. 13C NMR Acquisition:

-

The 13C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz 1H instrument).

-

A proton-decoupled pulse sequence is used.

-

Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and an accumulation of 1024 scans.

-

The FID is processed with a line broadening of 1.0 Hz.

IR Spectroscopy

1. Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-FTIR, a small drop of neat 2-(Diethylamino)ethyl benzoate is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

2. Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

The spectrum is typically collected over a range of 4000-400 cm-1.

-

Data is acquired by co-adding 32 scans at a resolution of 4 cm-1.

-

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry

1. Sample Introduction and Ionization:

-

The analysis is performed using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

A dilute solution of 2-(Diethylamino)ethyl benzoate in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.

-

The GC is equipped with a suitable capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

-

The oven temperature program is optimized to ensure good separation and peak shape. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

2. Mass Analysis:

-

The EI source is operated at 70 eV.

-

The mass spectrometer is set to scan a mass range of m/z 40-500.

-

The ion source temperature is maintained at 230°C and the quadrupole temperature at 150°C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-(Diethylamino)ethyl benzoate.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

A Technical Guide to the Nomenclature of 2-(Diethylamino)ethyl Benzoate for Chemical Researchers

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synonyms and chemical identifiers for 2-(Diethylamino)ethyl benzoate (B1203000). This document provides a thorough compilation of its various names, registry numbers, and related quantitative data found throughout chemical literature. Furthermore, it offers detailed experimental protocols for its synthesis, empowering researchers with the practical knowledge for its preparation.

Chemical Identity and Synonyms

2-(Diethylamino)ethyl benzoate is a chemical compound that is identified by a variety of names in scientific literature, patents, and commercial catalogs. Understanding these synonyms is crucial for conducting exhaustive literature searches and for unambiguous communication in a research and development setting. The compound is structurally characterized by a benzoic acid core esterified with a 2-(diethylamino)ethanol (B1670525) moiety.

The synonyms and key identifiers for 2-(Diethylamino)ethyl benzoate and its commonly associated hydrochloride salt are summarized in the tables below.

Table 1: Synonyms and Identifiers for 2-(Diethylamino)ethyl benzoate

| Type of Identifier | Value |

| Systematic Name | 2-(Diethylamino)ethyl benzoate[1] |

| IUPAC Name | Benzoic acid, 2-(diethylamino)ethyl ester[1][2] |

| CAS Registry Number | 2572-39-6[3] |

| Common Synonyms | β-Benzoyloxyethyl diethylamine[1] |

| Ethanol (B145695), 2-diethylamino-, benzoate[1] | |

| Diethylaminoethyl benzoate[2] | |

| Code | AI3-05644[1] |

| FDA UNII | XQV4S4W9G3[3] |

Table 2: Synonyms and Identifiers for 2-(Diethylamino)ethyl benzoate Hydrochloride

| Type of Identifier | Value |

| Systematic Name | 2-(Diethylamino)ethyl benzoate hydrochloride |

| IUPAC Name | Benzoic acid, 2-(diethylamino)ethyl ester, hydrochloride (1:1)[4] |

| Common Name | Bencain[5] |

| Brand Name | Bencaine, Hydrocaine[5] |

Quantitative and Physicochemical Data

A summary of the key quantitative and physicochemical properties of 2-(Diethylamino)ethyl benzoate is provided below, offering a quick reference for experimental planning and data analysis.

Table 3: Physicochemical Properties of 2-(Diethylamino)ethyl benzoate

| Property | Value |

| Molecular Formula | C13H19NO2[3] |

| Molecular Weight | 221.3 g/mol [3] |

| InChI | InChI=1S/C13H19NO2/c1-3-14(4-2)10-11-16-13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3[3] |

| InChIKey | GEVPHAFTDXTZHY-UHFFFAOYSA-N[3] |

| SMILES | CCN(CC)CCOC(=O)c1ccccc1[3] |

Table 4: Physicochemical Properties of 2-(Diethylamino)ethyl benzoate Hydrochloride

| Property | Value |

| Molecular Formula | C13H19NO2.ClH[4] |

| Molecular Weight | 257.76 g/mol [4] |

| InChI | InChI=1S/C13H19NO2.ClH/c1-3-14(4-2)10-11-16-13(15)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H[4] |

| InChIKey | WWHDJYBSTCEGPD-UHFFFAOYSA-N[4] |

| SMILES | CCN(CC)CCOC(=O)c1ccccc1.Cl[4] |

Visualization of Chemical Nomenclature

The following diagram illustrates the relationship between the core chemical structure and its various identifiers.

Caption: Relationship between 2-(Diethylamino)ethyl benzoate and its identifiers.

Experimental Protocols

The synthesis of 2-(Diethylamino)ethyl benzoate is typically achieved through Fischer esterification of benzoic acid with 2-(diethylamino)ethanol or by transesterification. Below are detailed protocols for the synthesis of the necessary precursors and the final product.

Synthesis of 2-(Diethylamino)ethyl chloride hydrochloride (Precursor)

This protocol describes the synthesis of the key intermediate, 2-(diethylamino)ethyl chloride, as its more stable hydrochloride salt, from 2-(diethylamino)ethanol.

Materials:

-

2-(diethylamino)ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758)

-

Absolute ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-(diethylamino)ethanol in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of thionyl chloride in dichloromethane to the cooled solution of the amino alcohol via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the reaction goes to completion.

-

After reflux, cool the mixture and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride.

-

The resulting crude product can be purified by recrystallization from absolute ethanol.

-

Collect the crystalline product by suction filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum.[2][6]

Synthesis of 2-(Diethylamino)ethyl benzoate via Fischer Esterification

This protocol outlines the acid-catalyzed esterification of benzoic acid with 2-(diethylamino)ethanol.

Materials:

-

Benzoic acid

-

2-(diethylamino)ethanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (for extraction)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask, dissolve benzoic acid (1.0 eq) in a suitable excess of 2-(diethylamino)ethanol (e.g., 3-5 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the flask while swirling.

-

Attach a reflux condenser and heat the mixture at reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with 5% sodium bicarbonate solution to neutralize any unreacted acid (caution: CO₂ evolution), followed by a wash with brine.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-(Diethylamino)ethyl benzoate.

-

Further purification can be achieved by vacuum distillation.

Microwave-Assisted Synthesis of 2-(diethylamino)ethyl 4-aminobenzoate (B8803810) (Procaine) - A Related Transesterification Protocol

This "solvent-free" method demonstrates the synthesis of the structurally similar local anesthetic, procaine, and can be adapted for related transesterification reactions.[7][8]

Materials:

-

Ethyl 4-aminobenzoate (Benzocaine) (1.0 eq)

-

2-(diethylamino)ethanol (1.0 eq)

-

Sodium ethoxide (EtONa) (1.0 eq)

Procedure:

-

A suspension of ethyl 4-aminobenzoate (0.01 mol), 2-(diethylamino)ethanol (0.01 mol), and sodium ethoxide (0.01 mol) is placed in a glass flask.

-

The mixture is manually homogenized, then placed inside a sealed Teflon flask.

-

The flask is subjected to 700W microwave irradiation for a short duration (e.g., up to 12 minutes), with the reaction progress monitored by TLC.

-

The crude product, a viscous liquid that solidifies at room temperature, is then purified.

-

The solid is suspended in distilled water, heated to 80°C, purified with activated charcoal, and filtered while hot.

-

Upon cooling, the pure product precipitates as white crystals, which are then filtered and dried.[7]

Caption: General workflow for Fischer Esterification synthesis.

References

An In-depth Technical Guide to the Health and Safety of 2-(Diethylamino)ethyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is available for 2-(Diethylamino)ethyl benzoate (B1203000). This guide incorporates a read-across approach from structurally similar compounds, primarily the local anesthetic procaine (B135) (2-(Diethylamino)ethyl 4-aminobenzoate), and general principles of toxicology and pharmacology. All data presented should be interpreted with this consideration.

Physicochemical and Toxicological Data

The following tables summarize the available physicochemical properties and toxicological data for 2-(Diethylamino)ethyl benzoate and its close analog, procaine.

Table 1: Physicochemical Properties of 2-(Diethylamino)ethyl Benzoate

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 221.3 g/mol | --INVALID-LINK-- |

| Appearance | Not available | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Water Solubility | Not available | - |

| LogP (Octanol/Water Partition Coefficient) | Not available | - |

Table 2: Summary of Toxicological Data (Read-across from Procaine and General Benzoate Esters)

| Endpoint | Result | Species | Method (OECD Guideline) | Notes |

| Acute Oral Toxicity | LD50: 200 mg/kg | Rat | TG 401 (historical) | For Procaine HCl.[1] |

| Acute Dermal Toxicity | LD50: >2000 mg/kg | Rat | TG 402 | For a related benzoate ester.[2] |

| Acute Inhalation Toxicity | No data available | - | TG 403 | - |

| Skin Irritation | Non-irritating to mildly irritating | Rabbit | TG 404 | General finding for benzoate esters.[3][4] |

| Eye Irritation | Mildly to moderately irritating | Rabbit | TG 405 | General finding for benzoate esters.[5] |

| Skin Sensitization | Not expected to be a sensitizer | Guinea Pig | TG 406 | Based on data for procaine. |

| Genotoxicity (Ames Test) | Negative | S. typhimurium | TG 471 | For a related benzoate ester. |

| Genotoxicity (Chromosomal Aberration) | No data available | - | TG 473 | - |

| Genotoxicity (Micronucleus Test) | No data available | - | TG 474 | - |

| Carcinogenicity | Not classified | - | - | No data available. |

| Reproductive/Developmental Toxicity | No data available | - | - | - |

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are described below, based on the relevant OECD guidelines.

Acute Oral Toxicity (as per OECD TG 401 - historical)

-

Test Principle: The test substance is administered in a single dose by gavage to a group of fasted experimental animals. The animals are observed for a defined period for signs of toxicity and mortality.

-

Test Animals: Young adult rats of a single strain are used. Both sexes are typically included.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered orally by gavage. The volume administered is generally kept low.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A necropsy of all animals is performed at the end of the observation period.

-

The LD50 is calculated using appropriate statistical methods.

-

Acute Dermal Toxicity (as per OECD TG 402)

-

Test Principle: A single dose of the test substance is applied to the clipped, intact skin of experimental animals. The animals are observed for signs of toxicity and mortality.

-

Test Animals: Adult rats or rabbits are commonly used.

-

Procedure:

-

The dorsal area of the trunk of the test animals is clipped free of fur 24 hours before the test.

-

The test substance is applied uniformly over an area of at least 10% of the body surface area and covered with a porous gauze dressing and non-irritating tape.

-

The exposure duration is 24 hours.

-

After 24 hours, the dressing is removed, and the skin is wiped to remove any residual test substance.

-

Animals are observed for mortality and clinical signs for 14 days.

-

Body weights are recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

Skin Irritation/Corrosion (as per OECD TG 404)

-

Test Principle: The test substance is applied to a small area of the skin of a single animal. The degree of irritation is scored at specified intervals.

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure:

-

The fur on the dorsal area of the rabbit is clipped 24 hours before the test.

-

0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of the skin and covered with a gauze patch.

-

The exposure period is typically 4 hours.

-

After exposure, the patch is removed, and the skin is cleaned.

-

Dermal reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

-

Eye Irritation/Corrosion (as per OECD TG 405)

-

Test Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal. The untreated eye serves as a control.

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure:

-

A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for about one second.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized scale.

-

Bacterial Reverse Mutation Test (Ames Test) (as per OECD TG 471)

-

Test Principle: This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are caused by base substitutions or frameshifts.

-

Procedure:

-

Tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

-

In the plate incorporation method, the test substance, bacteria, and S9 mix (or buffer) are mixed with molten top agar (B569324) and poured onto a minimal glucose agar plate.

-

In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.

-

Plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-related increase in revertant colonies.[6][7][8][9]

-

Signaling Pathways and Mechanisms

Based on its structural similarity to procaine and other local anesthetics, the primary mechanism of action of 2-(Diethylamino)ethyl benzoate is expected to be the blockade of voltage-gated sodium channels in nerve membranes.

The unionized form of the molecule is thought to diffuse across the lipid-rich neuronal membrane. Once inside the neuron, the tertiary amine becomes protonated (ionized). This cationic form then binds to a specific receptor site within the pore of the voltage-gated sodium channel, physically occluding it or allosterically inducing a non-conducting state.[10][11] This blockade prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby inhibiting the propagation of the nerve impulse.

Experimental and Logical Workflows

General Experimental Workflow for an In Vivo Toxicity Study

The following diagram illustrates a typical workflow for conducting an in vivo toxicity study, such as an acute toxicity or irritation study.

Inferred Metabolic Pathway

As an ester-type local anesthetic, 2-(Diethylamino)ethyl benzoate is expected to undergo rapid hydrolysis by plasma esterases, primarily butyrylcholinesterase. This metabolic breakdown would yield two main metabolites: benzoic acid and 2-(diethylamino)ethanol.

References

- 1. Update to RIFM fragrance ingredient safety assessment, ethyl benzoate, CAS Registry Number 93-89-0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Diethylaminoethyl 4-nitrobenzoate | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. View Attachment [cir-reports.cir-safety.org]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. 2-(DIETHYLAMINO)ETHYL 4-AMINOBENZOATE | CAS 51-05-8 [matrix-fine-chemicals.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. Ethyl 2-(diethylamino)benzoate (94023-76-4) for sale [vulcanchem.com]

- 9. 4-(二甲氨基)苯甲酸-2-乙基己酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Substance Information - ECHA [echa.europa.eu]

A Historical and Technical Guide to 2-(Diethylamino)ethyl benzoate (Procaine) as a Local Anesthetic

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth historical and scientific examination of 2-(diethylamino)ethyl benzoate (B1203000), widely known as procaine (B135) and commercially as Novocain. First synthesized in 1905 by Alfred Einhorn, procaine marked a pivotal moment in the history of medicine, offering a safer and non-addictive alternative to cocaine for local anesthesia.[1][2][3] This document details the historical context of its discovery, its mechanism of action as a voltage-gated sodium channel blocker, and the early experimental protocols used to establish its anesthetic properties. Quantitative data on its efficacy, duration of action, and toxicity are presented in structured tables for comparative analysis. Furthermore, this guide provides detailed historical methodologies for its synthesis and for key in vivo and in vitro experiments. Diagrams illustrating its metabolic pathway and historical experimental workflows are included to provide a comprehensive resource for researchers and professionals in drug development.

Historical Overview: The Advent of a Safer Anesthetic

The late 19th and early 20th centuries were marked by the search for a safe and effective local anesthetic. Cocaine, the first compound identified for this purpose, was fraught with problems of toxicity and addiction.[1][4] This pressing need led German chemist Alfred Einhorn to systematically investigate synthetic compounds that could replicate cocaine's anesthetic properties without its detrimental side effects. In 1905, Einhorn synthesized 2-(diethylamino)ethyl benzoate, which he named Novocain, from the Latin "novus" (new) and "caine," a common suffix for anesthetics.[1][2]

The introduction of procaine into medical practice was championed by the surgeon Heinrich Braun, who recognized its clinical potential.[3] Unlike cocaine, which is a vasoconstrictor, procaine is a vasodilator. Braun discovered that co-administering procaine with epinephrine (B1671497) (adrenaline) not only prolonged its anesthetic effect by reducing systemic absorption but also decreased bleeding at the site of injection. This combination quickly became the gold standard in local anesthesia, particularly in dentistry, for several decades.[4]

Physicochemical and Pharmacokinetic Properties

Procaine is an amino ester local anesthetic. Its chemical structure consists of a lipophilic aromatic ring (p-aminobenzoic acid) connected by an ester linkage to a hydrophilic tertiary amine group (diethylaminoethanol). This amphipathic nature is crucial for its anesthetic activity, allowing it to penetrate the lipid-rich nerve membrane and interact with its target.

| Property | Value | Significance |

| Chemical Formula | C₁₃H₂₀N₂O₂ | Defines the elemental composition. |

| Molecular Weight | 236.31 g/mol | Influences diffusion and receptor binding. |

| pKa | 9.0 | A higher pKa means a smaller fraction of the drug is in the lipid-soluble, uncharged form at physiological pH, contributing to a slower onset of action. |

| Lipid Solubility | Low | Lower lipid solubility is associated with lower potency compared to more modern local anesthetics. |

| Protein Binding | ~6% | Low protein binding contributes to a shorter duration of action as the drug does not remain bound to the sodium channel for an extended period. |

| Metabolism | Rapidly hydrolyzed in plasma by pseudocholinesterase to para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). | The rapid metabolism results in a short half-life and duration of action. PABA is associated with allergic reactions in some individuals. |

| Onset of Action | Slow (5-10 minutes) | A consequence of its high pKa and lower lipid solubility. |

| Duration of Action | Short (15-30 minutes without epinephrine) | Can be extended to 60-90 minutes with the addition of a vasoconstrictor like epinephrine. |

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for procaine, like all local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[5] The influx of sodium ions is a critical step in the depolarization of the nerve membrane and the propagation of an action potential. By blocking these channels, procaine prevents the nerve from reaching the threshold potential required to transmit a pain signal.

The following diagram illustrates the signaling pathway of a nerve impulse and the point of intervention by procaine.

Quantitative Data

Efficacy and Duration of Action

While the modern concept of ED50 (the dose at which 50% of subjects show a specified effect) was not rigorously determined in the early 20th century, the potency of new anesthetics was often compared to that of cocaine. Procaine was found to be less potent than cocaine but also significantly less toxic. The "Highest No Effect Dose" (HNED) for procaine in one study was approximately 2.5 mg/site, indicating the dose at which no anesthetic effect was observed.

| Parameter | Procaine | Procaine with Epinephrine | Significance |

| Onset of Action | 5-10 minutes | 5-10 minutes | Epinephrine does not significantly alter the onset of action. |

| Duration of Action | 15-30 minutes | 60-90 minutes | Epinephrine, as a vasoconstrictor, significantly prolongs the duration of action by decreasing the rate of systemic absorption. |

| Relative Potency | Weaker than cocaine | Weaker than cocaine | While less potent, its significantly lower toxicity made it a superior clinical choice. |

Toxicity

The toxicity of procaine was extensively studied in various animal models. The following table summarizes the reported median lethal dose (LD50) values.

| Animal Model | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 200 |

| Rat | Intraperitoneal | 160 |

| Rat | Subcutaneous | 597 |

| Mouse | Oral | 175-350 |

| Mouse | Intravenous | 38-45 |

| Mouse | Subcutaneous | 339 |

| Mouse | Intramuscular | 500 |

| Dog | Intravenous | 63 |

Historical Experimental Protocols

The efficacy of newly synthesized local anesthetics like procaine was established through a series of foundational animal experiments. These early protocols were crucial for determining the potency, duration of action, and safety of these novel compounds.

In Vitro Assessment: The Frog Sciatic Nerve Block

One of the classic and most fundamental methods for evaluating the action of local anesthetics was the isolated frog sciatic nerve preparation. This ex vivo model allowed for the direct assessment of a compound's ability to block nerve conduction.

Experimental Protocol:

-

Nerve Preparation: A frog is doubly pithed (destruction of the brain and spinal cord). The sciatic nerve is then carefully dissected from the leg and kept moist with Ringer's solution.

-

Experimental Setup: The isolated nerve is placed in a nerve chamber with stimulating and recording electrodes.

-

Stimulation and Recording: An electrical stimulus is applied to one end of the nerve to generate a compound action potential (CAP), which is recorded by electrodes at the other end.

-

Application of Anesthetic: A solution of the test compound (e.g., procaine) is applied to a section of the nerve between the stimulating and recording electrodes.

-

Measurement of Nerve Conduction Block: The amplitude of the CAP is recorded over time. A decrease in the CAP amplitude indicates a block of nerve conduction. The time to onset of the block and the duration of the block (time until the CAP returns to its original amplitude after washing the nerve) are measured.

References

- 1. View of Cocaine: a brief history on the discovery, popularisation and early use of medicinal cocaine | Journal of Global Medicine [globalmedicine.co.uk]

- 2. Cocaine-like effects of intravenous procaine in cocaine addicts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Concentration on Median Effective Dose (ED50) for Motor Block of Intrathecal Plain Bupivacaine in Elderly Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

The Symbiotic Relationship of 2-(Diethylamino)ethyl Benzoate and Procaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract